molecular formula C14H11BrN2OS B11115351 2-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile

2-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile

Cat. No.: B11115351
M. Wt: 335.22 g/mol
InChI Key: IEGLUYQXIVWKGV-REZTVBANSA-N
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Description

2-{[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-4,5-DIMETHYL-3-THIENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, a thienyl cyanide moiety, and a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-4,5-DIMETHYL-3-THIENYL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of 5-bromo-2-hydroxybenzaldehyde with 4,5-dimethyl-3-thienylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-4,5-DIMETHYL-3-THIENYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-{[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-4,5-DIMETHYL-3-THIENYL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-{[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-4,5-DIMETHYL-3-THIENYL CYANIDE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxyacetophenone: Shares the brominated phenyl group but differs in the rest of the structure.

    4,5-Dimethyl-3-thienylamine: Contains the thienyl moiety but lacks the cyanide and methylene bridge.

Uniqueness

2-{[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-4,5-DIMETHYL-3-THIENYL CYANIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C14H11BrN2OS

Molecular Weight

335.22 g/mol

IUPAC Name

2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4,5-dimethylthiophene-3-carbonitrile

InChI

InChI=1S/C14H11BrN2OS/c1-8-9(2)19-14(12(8)6-16)17-7-10-5-11(15)3-4-13(10)18/h3-5,7,18H,1-2H3/b17-7+

InChI Key

IEGLUYQXIVWKGV-REZTVBANSA-N

Isomeric SMILES

CC1=C(SC(=C1C#N)/N=C/C2=C(C=CC(=C2)Br)O)C

Canonical SMILES

CC1=C(SC(=C1C#N)N=CC2=C(C=CC(=C2)Br)O)C

Origin of Product

United States

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